Tanshinol B
Overview
Description
. This compound is a flavonoid with an aromatic glycoside structure and appears as a white crystalline powder. It is soluble in ethanol and dimethylformamide and is relatively stable under neutral and mildly alkaline conditions but may decompose in strongly acidic environments . Tanshinol B exhibits various biological activities, including anti-inflammatory, antioxidant, and antifibrinolytic properties .
Mechanism of Action
Target of Action
Tanshinol B, also known as Przewaquinone C, is a bioactive compound isolated from the roots of Salvia miltiorrhiza . It has been found to interact with several key proteins such as AKT1, IL-6, and EGFR . These proteins play crucial roles in various biological processes, including immune regulation, cancer progression, and lipid metabolism .
Mode of Action
This compound exerts its effects through multiple mechanisms. It has been reported to induce apoptosis in Colo 205 cells through both mitochondrial-mediated intrinsic cell-death pathways and p21-mediated G0/G1 cell cycle arrest . Furthermore, it has been found to regulate key proteins such as AKT1, IL-6, and EGFR , which are involved in various biological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are diverse. It has been found to be involved in pathways such as immune regulation, cancer and lipid metabolism, lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are crucial for various physiological processes and disease states.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rat plasma after oral administration . The population pharmacokinetic models of this compound were best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
This compound has been found to have various molecular and cellular effects. It has been shown to downregulate the contents of interleukin 6, tumor necrosis factor alpha, and prostaglandin E2 in both saliva and blood, decrease the infiltration of inflammatory cells, and restore the destruction of alveolar bone . These effects highlight the therapeutic value of this compound in conditions such as periodontitis .
Preparation Methods
Tanshinol B can be prepared through both natural extraction and synthetic routes. The natural extraction involves grinding, soaking, and extracting the raw Danshen material, followed by solvent extraction and crystallization to obtain this compound .
In terms of synthetic routes, a concise and efficient approach has been established for the total synthesis of this compound. This method involves an ultrasound-promoted cycloaddition as a key step, achieving a 50% overall yield over three steps . This synthetic route is more step-economic compared to previously reported strategies, significantly improving synthetic efficiency .
Chemical Reactions Analysis
Tanshinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Tanshinol B has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar flavonoids.
Comparison with Similar Compounds
. Similar compounds include:
Tanshinone I: Known for its cytotoxic activity and ability to induce apoptosis.
Tanshinone IIA: Exhibits strong anti-inflammatory and antioxidant properties.
Cryptotanshinone: Noted for its antibacterial and antineoplastic activities.
Compared to these similar compounds, Tanshinol B is unique due to its specific glycoside structure and its stability under neutral and mildly alkaline conditions . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
Tanshinol B, a compound derived from Salvia miltiorrhiza (Danshen), has garnered attention for its diverse biological activities, particularly in the fields of cardiovascular health, anti-inflammatory responses, and potential applications in treating various diseases. This article reviews the current understanding of this compound's biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is a phenolic compound that exhibits various pharmacological effects. It is structurally related to other bioactive compounds found in Danshen, which has been used in traditional Chinese medicine for centuries. Recent studies have focused on elucidating its mechanisms of action and therapeutic potential.
Biological Activities
1. Cardiovascular Effects
This compound has been shown to improve cardiovascular function, particularly in the treatment of stable angina. A meta-analysis involving 28 studies with 2,518 patients indicated that phytochemical medicines containing this compound significantly improved clinical symptoms and electrocardiographic outcomes compared to conventional therapies:
Study | Sample Size | Age (years) | Course of Disease (years) | Intervention Group | Control Group | Treatment Duration (days) | Main Outcomes |
---|---|---|---|---|---|---|---|
Cao and Wang | 118 (59/59) | 63.0 ± 14.0 | NR | DCI + TCR | Nifedipine, Metoprolol, Aspirin | 14 | CES + ECG |
Chen | 100 (50/50) | 57.24 ± 9.64 | NR | DCI | Aspirin, Atorvastatin, Trimetazidine | 7 | CES |
The results demonstrated a relative risk (RR) of 1.24 (95% CI: 1.20 to 1.29) for symptom improvement when using this compound-containing therapies .
2. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. For instance, this compound has been reported to reduce inflammation in models of acute lung injury by modulating the NF-κB signaling pathway .
3. Antioxidant Activity
The antioxidant capabilities of this compound are attributed to its ability to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes. This protective effect against oxidative stress has implications for neuroprotection and cellular health .
4. Osteoprotective Effects
Research indicates that this compound can mitigate glucocorticoid-induced osteoporosis by promoting osteogenesis while inhibiting adipogenesis through the KLF15/PPARγ2/FoxO3a/Wnt signaling pathway. In animal models, this compound treatment led to improved bone microarchitecture and density .
Case Studies
Case Study: Stable Angina Treatment
In a clinical study involving elderly patients with stable angina, the administration of this compound as part of a phytochemical regimen resulted in significant reductions in angina frequency and improved quality of life metrics over a treatment period of 14 days.
Case Study: Osteoporosis Management
In a rat model of glucocorticoid-induced osteoporosis, this compound was administered at doses ranging from 12.5 mg/kg to 50 mg/kg daily for 16 weeks. The results showed a significant increase in trabecular number (Tb.N), indicating enhanced bone formation compared to control groups .
Properties
IUPAC Name |
6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKHBLVECIWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914288 | |
Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96839-29-1 | |
Record name | Przewaquinone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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